molecular formula C6H4BrClFN B13912787 5-Bromo-2-chloro-3-fluoro-4-methylpyridine

5-Bromo-2-chloro-3-fluoro-4-methylpyridine

Cat. No.: B13912787
M. Wt: 224.46 g/mol
InChI Key: VVZXYJONKWXXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrClFN. It is a derivative of pyridine, substituted with bromine, chlorine, fluorine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine typically involves halogenation reactions. One common method is the direct halogenation of 4-methylpyridine, where bromine, chlorine, and fluorine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

5-Bromo-2-chloro-3-fluoro-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

5-bromo-2-chloro-3-fluoro-4-methylpyridine

InChI

InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3

InChI Key

VVZXYJONKWXXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.